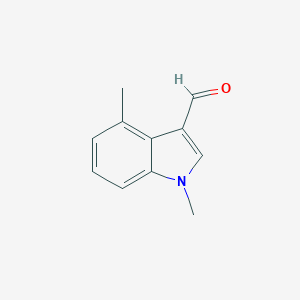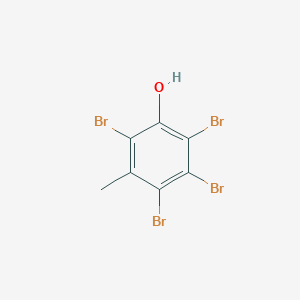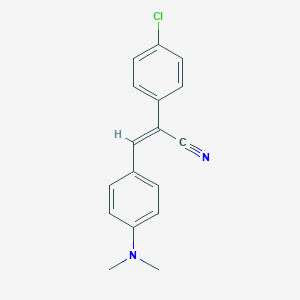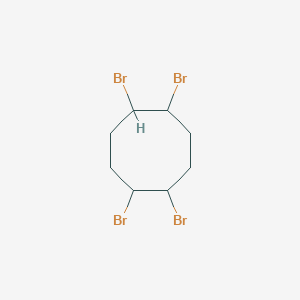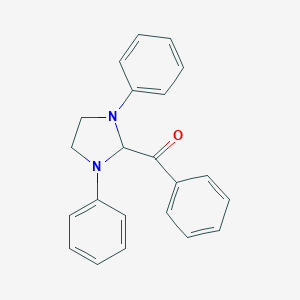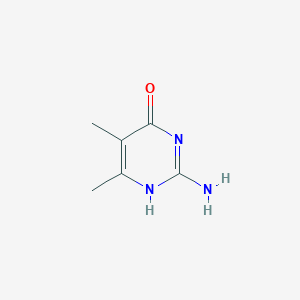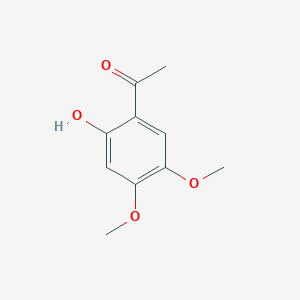
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.19988 g/mol . It is also known by other names such as acetosyringone . This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the Hoesch condensation of orcinol with methoxyacetonitrile . Another method includes the solution-precipitation technique, where the compound is synthesized by reacting appropriate precursors under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it enables the virA gene in bacteria to phosphorylate itself and activate the virG gene product, which stimulates the transcription of other vir genes . This interaction is crucial for the transformation of certain bacterial strains.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Both compounds have similar structures but differ in the position of the hydroxy and methoxy groups.
1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): This compound has one less methoxy group compared to this compound.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQHBVWVKYHDCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351684 |
Source


|
| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-06-2 |
Source


|
| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4',5'-dimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C10H12O4 [1]. Based on this formula, the molecular weight can be calculated as 196.20 g/mol.
Q2: What are the key structural features of this compound revealed by the research?
A2: The research highlights two main structural features of the molecule []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
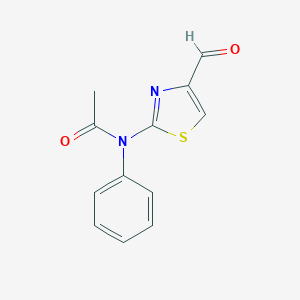
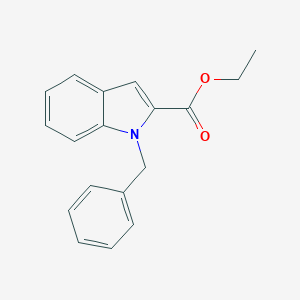
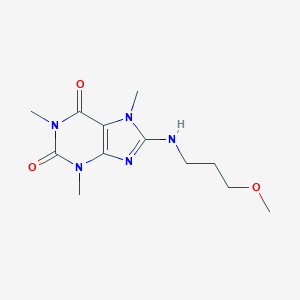
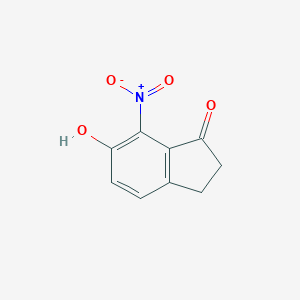
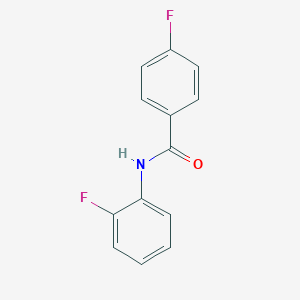
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
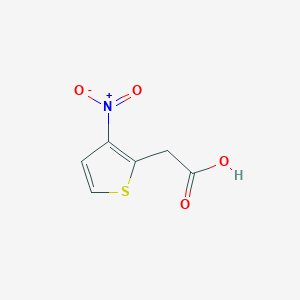
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
